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molecular formula C17H20N2O2 B8518434 4-Benzyloxy-3-ethyl-5-methyl-benzoic acid hydrazide

4-Benzyloxy-3-ethyl-5-methyl-benzoic acid hydrazide

Cat. No. B8518434
M. Wt: 284.35 g/mol
InChI Key: SRSOTJWVJJMRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148410B2

Procedure details

To a solution of 4-benzyloxy-3-ethyl-3-methyl-benzoic acid (8.3 g, 30.7 mmol) in DCM (300 mL) is added DIPEA (10.7 mL) and the mixture is cooled to 0° C. before PyBOP (14.5 g, 33.8 mmol) is added. After 10 min, a solution of 1M hydrazine in THF (100 mL) is added dropwise and the mixture is slowly warmed to rt during 2 h. The reaction mixture is then washed with sat. aq. NaHCO3 followed by brine. The organic phase is collected, dried over MgSO4, filtered and evaporated to give the title compound (24 g, 40% purity) as a yellow wax; LC-MS: tR=0.82 min; [M+H]+=285.10.
Name
4-benzyloxy-3-ethyl-3-methyl-benzoic acid
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([CH2:19][CH3:20])(C)[CH2:11][C:12](=[CH:16][CH:17]=1)[C:13]([OH:15])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:21]CN(C(C)C)C(C)C.C1CN([P+](O[N:47]2[N:55]=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.NN>C(Cl)Cl.C1COCC1>[CH2:1]([O:8][C:9]1[C:17]([CH3:21])=[CH:16][C:12]([C:13]([NH:47][NH2:55])=[O:15])=[CH:11][C:10]=1[CH2:19][CH3:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
4-benzyloxy-3-ethyl-3-methyl-benzoic acid
Quantity
8.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(CC(C(=O)O)=CC1)(C)CC
Name
Quantity
10.7 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
The reaction mixture is then washed with sat. aq. NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic phase is collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)NN)C=C1C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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